![molecular formula C20H21N5O2 B3006537 (3-Pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379985-11-0](/img/structure/B3006537.png)
(3-Pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(3-Pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . This scaffold is a fused heteroaromatic ring bearing pyrazole and pyrimidine units and is considered as the bioisosteres of purines . Pyrazolo[3,4-d]pyrimidine derivatives have gained significant attention in the field of bioorganic and medicinal chemistry due to their promising pharmacological potentials such as antimicrobial and antitumor activities .
Synthesis Analysis
The synthesis of compounds like “(3-Pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone” has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the use of 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds like “(3-Pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone” involve a cycloaddition reaction of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu (I) catalyst .Future Directions
The future directions in the research of compounds like “(3-Pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone” could involve further investigations into their potential as CDK2 inhibitors, given their promising anti-proliferative activities against various cancer cell lines . The development of kinase drugs remains an intense area of research towards identifying new drugs for cancer treatment .
properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19(17-4-1-5-18(14-17)25-11-3-10-23-25)24-12-6-16(7-13-24)15-27-20-21-8-2-9-22-20/h1-5,8-11,14,16H,6-7,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYFWSLNDMHILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.